molecular formula C13H15N3S B2626400 N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine CAS No. 300717-44-6

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B2626400
CAS No.: 300717-44-6
M. Wt: 245.34
InChI Key: SKDNECHNCXRLMX-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a benzothieno-pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen or sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothieno-pyrimidine derivatives, such as:

Uniqueness

N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the prop-2-en-1-yl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S/c1-2-7-14-12-11-9-5-3-4-6-10(9)17-13(11)16-8-15-12/h2,8H,1,3-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNECHNCXRLMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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